molecular formula C26H24N6O B10931311 1-benzyl-N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10931311
M. Wt: 436.5 g/mol
InChI Key: PZORDXUNQYSMGE-UHFFFAOYSA-N
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Description

    Benzylation: The pyrazolopyridine core is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Pyrazolyl Substitution: The benzylated intermediate is then reacted with 1-benzyl-1H-pyrazole-4-carboxylic acid chloride in the presence of a base like triethylamine to introduce the pyrazolyl group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-N~4~-(1-BENZYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis

  • Formation of Pyrazolopyridine Core:

      Starting Materials: 3,6-dimethylpyridine-2,4-dione and hydrazine hydrate.

      Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form the pyrazolopyridine core.

Chemical Reactions Analysis

Types of Reactions: 1-BENZYL-N~4~-(1-BENZYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazolyl positions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted benzyl or pyrazolyl derivatives.

Scientific Research Applications

1-BENZYL-N~4~-(1-BENZYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-BENZYL-N~4~-(1-BENZYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    1-Benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the pyrazolyl substituent, which may affect its biological activity.

    N-(1-Benzyl-1H-pyrazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Similar structure but different substitution pattern.

Uniqueness: 1-BENZYL-N~4~-(1-BENZYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of benzyl and pyrazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H24N6O

Molecular Weight

436.5 g/mol

IUPAC Name

1-benzyl-N-(1-benzylpyrazol-4-yl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H24N6O/c1-18-13-23(24-19(2)30-32(25(24)28-18)16-21-11-7-4-8-12-21)26(33)29-22-14-27-31(17-22)15-20-9-5-3-6-10-20/h3-14,17H,15-16H2,1-2H3,(H,29,33)

InChI Key

PZORDXUNQYSMGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=CN(N=C4)CC5=CC=CC=C5

Origin of Product

United States

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